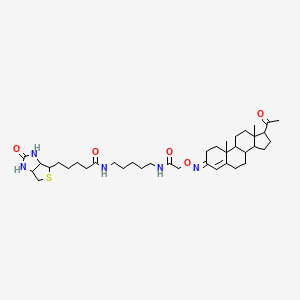

Progesterone 3-biotin

Description

Properties

Molecular Formula |

C38H59N5O5S |

|---|---|

Molecular Weight |

698.0 g/mol |

IUPAC Name |

N-[5-[[2-[(E)-(17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C38H59N5O5S/c1-24(44)28-13-14-29-27-12-11-25-21-26(15-17-37(25,2)30(27)16-18-38(28,29)3)43-48-22-34(46)40-20-8-4-7-19-39-33(45)10-6-5-9-32-35-31(23-49-32)41-36(47)42-35/h21,27-32,35H,4-20,22-23H2,1-3H3,(H,39,45)(H,40,46)(H2,41,42,47)/b43-26+ |

InChI Key |

YDTYUCKIDRPFKB-BCBUBDITSA-N |

Isomeric SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=C/C(=N/OCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)/CCC34C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCC34C)C |

Synonyms |

N-(5-(2-(((E)-(17-acetyl-10,13-dimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H,6H,10H)-ylidene)amino)oxy)acetamido)pentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Progesterone 3-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of progesterone (B1679170) 3-biotin, a critical reagent in various biological assays and drug discovery applications. This document outlines the detailed methodologies for the key chemical transformations and purification strategies, supported by quantitative data and visual representations of the workflows.

Introduction

Progesterone, a key steroid hormone, plays a crucial role in the female reproductive system. The specific labeling of progesterone with biotin (B1667282) at the 3-position allows for its use as a probe in a wide array of biochemical assays, including immunoassays and affinity chromatography. The synthesis of progesterone 3-biotin is a two-step process involving the initial derivatization of progesterone to form an intermediate, Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO), followed by the coupling of this intermediate to an amine-functionalized biotin molecule. This guide provides detailed experimental protocols for each of these steps, as well as the subsequent purification of the final conjugate.

Synthesis of this compound

The synthesis of this compound is a sequential process that first involves the creation of a more reactive progesterone derivative, followed by its conjugation to biotin.

Step 1: Synthesis of Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO)

The first step in the synthesis is the conversion of progesterone to Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO). This is achieved by reacting the ketone group at the C-3 position of progesterone with carboxymethoxylamine hemihydrochloride. This reaction introduces a carboxylic acid group, which is essential for the subsequent coupling with biotin.

Experimental Protocol:

-

Dissolution: Dissolve progesterone in a suitable organic solvent such as ethanol (B145695) or methanol (B129727).

-

Addition of Reagent: Add an excess of carboxymethoxylamine hemihydrochloride to the progesterone solution.

-

pH Adjustment: Adjust the pH of the reaction mixture to be slightly acidic (pH 4-5) using a suitable base, such as sodium acetate (B1210297) or pyridine, to facilitate the oxime formation.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period, typically ranging from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove any unreacted reagents and byproducts.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude P4-3-CMO.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Step 2: Coupling of P4-3-CMO with Biotin

The second step involves the coupling of the carboxylic acid group of P4-3-CMO with an amine-functionalized biotin derivative, such as biotin hydrazide or a biotin derivative with a primary amine linker. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

Experimental Protocol:

-

Activation of P4-3-CMO: Dissolve P4-3-CMO in an appropriate anhydrous solvent (e.g., dimethylformamide - DMF or dichloromethane (B109758) - DCM). Add EDC and NHS to the solution to activate the carboxylic acid group. The reaction is typically carried out at room temperature for 1-2 hours.

-

Coupling with Biotin: In a separate flask, dissolve the amine-functionalized biotin derivative (e.g., biotin hydrazide) in a suitable buffer (e.g., phosphate-buffered saline - PBS at pH 7.2-7.5) or an anhydrous solvent with a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

-

Addition and Reaction: Add the activated P4-3-CMO solution to the biotin solution. Let the reaction proceed at room temperature for several hours to overnight, with continuous stirring.

-

Monitoring: Monitor the progress of the coupling reaction by TLC or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.

Purification of this compound

Purification of the final this compound conjugate is crucial to remove unreacted starting materials, coupling reagents, and byproducts. A combination of chromatographic techniques is often employed.

Experimental Protocol:

-

Initial Purification: The crude reaction mixture can be subjected to an initial purification step, such as extraction or precipitation, to remove the bulk of the impurities.

-

Column Chromatography: The primary method for purifying the this compound conjugate is column chromatography.

-

Normal-Phase Chromatography: Silica gel is a common stationary phase. The elution is typically performed with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or chloroform).

-

Reverse-Phase Chromatography: For more polar conjugates, reverse-phase chromatography (e.g., C18 silica) can be used with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water.

-

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. The same stationary and mobile phase considerations as for column chromatography apply.

-

Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as:

-

Analytical HPLC: To assess the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the this compound conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis of P4-3-CMO | ||

| Molar Ratio (Progesterone:Carboxymethoxylamine) | 1:1.5 to 1:3 | General Oximation Reactions |

| Reaction Time | 2 - 12 hours | Estimated from similar reactions |

| Typical Yield | 70 - 90% | Estimated from similar reactions |

| Purity (after recrystallization) | >95% | Estimated from similar reactions |

| Coupling of P4-3-CMO with Biotin | ||

| Molar Ratio (P4-3-CMO:Biotin:EDC:NHS) | 1:1.2:1.5:1.2 | General EDC/NHS coupling protocols |

| Reaction Time | 4 - 16 hours | General EDC/NHS coupling protocols |

| Typical Yield | 50 - 80% | Estimated from similar reactions |

| Purification of this compound | ||

| Purity (after column chromatography) | >90% | General chromatographic purification |

| Purity (after preparative HPLC) | >98% | General HPLC purification |

| Analytical Method | Expected Result |

| Analytical HPLC | A single major peak corresponding to the product. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of this compound. |

| ¹H NMR | Signals corresponding to both the progesterone and biotin moieties with appropriate integrations. |

Visualizations

Synthesis Pathway

Caption: Chemical synthesis pathway of this compound.

Experimental Workflow

Caption: Overall experimental workflow for synthesis and purification.

An In-depth Technical Guide to Progesterone 3-biotin: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Progesterone (B1679170) 3-biotin, a biotinylated derivative of the steroid hormone progesterone. It is intended for researchers, scientists, and drug development professionals working in fields such as endocrinology, reproductive biology, and diagnostics. This document details the chemical structure, physicochemical properties, and common applications of this valuable research tool.

Chemical Structure and Properties

Progesterone 3-biotin is a synthetic derivative of progesterone where a biotin (B1667282) molecule is covalently attached to the C-3 position of the progesterone steroid nucleus. This linkage is typically achieved through an oxime bond formed from the 3-keto group of progesterone and a biotinylated linker containing a hydroxylamine (B1172632) or aminooxy group. The resulting conjugate retains the essential steroid structure of progesterone while incorporating the high-affinity binding properties of biotin for avidin (B1170675) and streptavidin.

The systematic IUPAC name for a common form of this compound is N-[5-[[2-[(E)-(17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide[1].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C38H59N5O5S | [1] |

| Molecular Weight | 698.0 g/mol | [1][2] |

| Purity | ≥98% | [2] |

| Solubility | 10 mg/mL in Ethanol | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis and Biotinylation

The synthesis of this compound involves the chemical modification of progesterone to introduce a reactive group for biotin conjugation. A common strategy involves the formation of an oxime at the C-3 position, which can then be coupled to a biotin derivative. Progesterone 3-(O-carboxymethyl)oxime is a key intermediate in this process[3][4].

Experimental Protocols

General Biotinylation Protocol

-

Preparation of Reactants: Dissolve the progesterone-linker intermediate (containing a primary amine) and the biotin-NHS ester in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction: Add the biotin-NHS ester solution to the progesterone-linker solution in a stoichiometric ratio, often with a slight excess of the biotin reagent. The reaction is typically carried out at room temperature for several hours to overnight with gentle stirring.

-

Purification: The resulting this compound conjugate is purified from unreacted starting materials and byproducts using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the final product are confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research

This compound is primarily used as a probe in various biochemical and cell-based assays due to the high specificity and affinity of the biotin-avidin interaction[7][8][9].

Immunoassays

A major application of this compound is in competitive immunoassays, such as enzyme-linked immunosorbent assays (ELISA), for the quantitative determination of progesterone in biological samples[10][11]. In this format, free progesterone in the sample competes with a fixed amount of this compound for binding to a limited number of anti-progesterone antibody binding sites. The amount of bound this compound is then detected using an enzyme-conjugated streptavidin, and the signal is inversely proportional to the concentration of progesterone in the sample.

Progesterone Receptor Signaling

Progesterone exerts its biological effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors[12]. Upon binding progesterone, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) to regulate the transcription of target genes. This is referred to as the genomic signaling pathway.

In addition to this classical genomic pathway, progesterone can also elicit rapid, non-genomic effects through membrane-associated PRs. This can lead to the activation of intracellular signaling cascades, such as the c-Src and MAPK pathways, independent of gene transcription[13][14][15].

Conclusion

This compound is a versatile and indispensable tool for researchers studying the biological roles of progesterone. Its well-defined chemical structure and the robust biotin-avidin technology enable its use in a wide array of sensitive and specific assays. This guide provides the foundational knowledge for the effective application of this compound in a research setting.

References

- 1. This compound | C38H59N5O5S | CID 71684699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Progesterone 3-oxime - Wikipedia [en.wikipedia.org]

- 4. Progesterone carboxymethyloxime - Wikipedia [en.wikipedia.org]

- 5. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Progesterone 3-biotin_TargetMol [targetmol.com]

- 9. Progesterone-3--biotin, 1MG | Labscoop [labscoop.com]

- 10. An automated biotin-streptavidin procedure for progesterone evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a progesterone immunosensor based on thionine-graphene oxide composites platforms: Improvement by biotin-streptavidin-amplified system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

Progesterone 3-Biotin: A Comprehensive Technical Guide

This in-depth technical guide provides core information on Progesterone (B1679170) 3-biotin for researchers, scientists, and drug development professionals. It covers the molecule's fundamental properties, its application in experimental settings, and the underlying biological pathways.

Core Molecular Data

Progesterone 3-biotin is a derivative of progesterone, a key steroid hormone, conjugated with biotin (B1667282). This conjugation allows for the detection and immobilization of progesterone through the high-affinity interaction of biotin with streptavidin or avidin.

| Property | Value | Source |

| Molecular Formula | C38H59N5O5S | [1][2] |

| Molecular Weight | 698.0 g/mol | [1][2] |

| Alternate Name | Pregn-4-ene-3,20-dione-biotin | [3] |

| Synonym | N-(5-(2-(((E)-(17-acetyl-10,13-dimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H,6H,10H)-ylidene)amino)oxy)acetamido)pentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | [1][2] |

Logical Relationship of Components

The structure of this compound is a combination of the steroid hormone progesterone and the vitamin biotin, linked together. This relationship is crucial for its function as a molecular probe.

Progesterone Signaling Pathway

Progesterone primarily exerts its effects by binding to intracellular progesterone receptors (PR), which then act as ligand-dependent transcription factors to regulate gene expression. This compound is a valuable tool for studying these pathways, for instance, by being used in assays to quantify progesterone levels that would initiate such signaling.

Experimental Protocols

This compound is frequently used as a tracer in competitive enzyme-linked immunosorbent assays (ELISAs) to determine the concentration of progesterone in biological samples. Below is a representative protocol for such an assay.

Principle: This competitive ELISA is based on the competition between progesterone in the sample and a fixed amount of this compound for a limited number of binding sites on a progesterone-specific antibody. The antibody-bound this compound is then detected using a streptavidin-enzyme conjugate. The signal is inversely proportional to the amount of progesterone in the sample.

Materials:

-

Microplate pre-coated with a capture antibody (e.g., anti-mouse IgG).

-

Progesterone-specific monoclonal antibody.

-

Progesterone standards of known concentrations.

-

This compound conjugate.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay buffer (e.g., PBS with 1% BSA).

-

TMB substrate solution.

-

Stop solution (e.g., 2N H2SO4).

-

Biological samples for progesterone measurement.

Procedure:

-

Plate Preparation: If not pre-coated, coat the microplate wells with a capture antibody overnight at 4°C. Wash the wells three times with wash buffer.

-

Antibody Binding: Add the progesterone-specific monoclonal antibody to each well and incubate for 1-2 hours at room temperature. Wash the wells three times.

-

Competitive Reaction:

-

Add progesterone standards or samples to the appropriate wells.

-

Add a fixed concentration of this compound to each well.

-

Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

-

Washing: Wash the wells three to five times to remove unbound progesterone and this compound.

-

Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the captured this compound.

-

Washing: Wash the wells three to five times to remove unbound enzyme conjugate.

-

Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.

-

Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the progesterone concentration in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the workflow of a competitive ELISA for progesterone quantification using this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Biotinylated Progesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylated progesterone (B1679170) has emerged as a critical tool in elucidating the multifaceted mechanisms of progesterone action. This guide delves into the core principles of how this modified steroid interacts with its receptors and triggers downstream signaling cascades. By preserving the essential steroidal structure necessary for receptor recognition while incorporating a high-affinity biotin (B1667282) tag, biotinylated progesterone enables a suite of powerful experimental approaches. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways and workflows.

Introduction: The Utility of Biotinylated Progesterone

Progesterone, a key steroid hormone, orchestrates a wide array of physiological processes, primarily through its interaction with nuclear progesterone receptors (PRs) and, increasingly recognized, membrane-associated progesterone receptors (mPRs). To dissect these complex signaling networks, researchers have turned to chemically modified probes. Biotinylated progesterone, a derivative where a biotin molecule is covalently linked to the progesterone backbone, serves as an invaluable molecular tool.

The fundamental principle behind its use lies in the extraordinarily high affinity and specificity of the interaction between biotin and streptavidin (or avidin). This robust binding allows for the efficient capture, detection, and visualization of progesterone-receptor complexes and their interacting partners. The core assumption is that the biotin moiety, when appropriately positioned, does not significantly hinder the binding of progesterone to its cognate receptors, thus allowing it to function as a reliable proxy for the natural hormone in various experimental settings. While direct comparative studies on binding affinities are not extensively published, the successful application of biotinylated progesterone in numerous assays suggests that its biological activity is largely retained.[1]

Mechanism of Action of Progesterone

The actions of progesterone, and by extension biotinylated progesterone, are broadly categorized into two main pathways: the classical genomic pathway and the rapid non-genomic pathway.

Classical Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression through the nuclear progesterone receptors, PR-A and PR-B.[2]

-

Ligand Binding: Progesterone diffuses across the cell membrane and binds to PR located in the cytoplasm or nucleus, which is often complexed with heat shock proteins (HSPs).

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs and subsequent receptor dimerization.[2]

-

Nuclear Translocation and DNA Binding: The dimerized receptor translocates to the nucleus (if not already there) and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[2]

-

Transcriptional Regulation: The receptor-DNA complex recruits co-activators or co-repressors, leading to the modulation of gene transcription and subsequent protein synthesis. This process typically occurs over hours to days.

Non-Genomic Signaling Pathways

Progesterone can also elicit rapid cellular responses that are independent of gene transcription. These effects are often mediated by membrane-associated progesterone receptors (mPRs) or by a subpopulation of classical PRs located at the cell membrane or in the cytoplasm. These rapid actions involve the activation of intracellular signaling cascades.

-

Membrane Receptor Binding: Progesterone binds to mPRs or membrane-associated classical PRs.

-

G-Protein Activation: This binding can lead to the activation of G proteins.

-

Second Messenger Production: Activated G proteins can modulate the activity of enzymes such as adenylyl cyclase and phospholipase C, leading to changes in the levels of second messengers like cAMP and IP3/DAG.

-

Kinase Cascades: These second messengers, in turn, activate various protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2.

-

Rapid Cellular Effects: The activation of these kinase cascades results in rapid cellular responses, such as changes in ion channel activity, calcium mobilization, and modulation of enzymatic activity, occurring within seconds to minutes.

Experimental Applications and Protocols

The biotin tag on progesterone allows for its use in a variety of powerful experimental techniques to study progesterone's mechanism of action.

Affinity Pull-Down Assays

Biotinylated progesterone can be used as a "bait" to isolate and identify progesterone-binding proteins from complex biological mixtures such as cell lysates or tissue extracts.

-

Preparation of Cell Lysate:

-

Culture cells of interest to ~80-90% confluency.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Binding of Biotinylated Progesterone to Lysate:

-

To 1 mg of pre-cleared cell lysate, add biotinylated progesterone to a final concentration of 1-10 µM.

-

Incubate with gentle rotation for 2-4 hours at 4°C.

-

-

Preparation of Streptavidin Beads:

-

Resuspend streptavidin-agarose or magnetic beads.

-

Wash the beads three times with lysis buffer.

-

-

Capture of Biotinylated Progesterone-Protein Complexes:

-

Add the pre-washed streptavidin beads to the lysate-biotinylated progesterone mixture.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant.

-

Wash the beads 3-5 times with wash buffer (lysis buffer with a lower concentration of detergent or higher salt concentration to reduce non-specific binding).

-

-

Elution:

-

Elute the bound proteins from the beads using one of the following methods:

-

Competitive Elution: Incubate the beads with a high concentration of free biotin (2-10 mM) in wash buffer.

-

Denaturing Elution: Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes.

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

-

For identification of specific proteins, perform Western blotting using antibodies against known or suspected progesterone-binding proteins.

-

For unbiased identification of novel binding partners, subject the eluate to mass spectrometry analysis.[3][4]

-

In-Situ Visualization

Biotinylated progesterone, in conjunction with fluorescently labeled streptavidin, can be used to visualize the subcellular localization of progesterone binding sites in fixed cells or tissue sections.[5][6]

-

Cell/Tissue Preparation:

-

Grow cells on glass coverslips or prepare cryosections of tissue.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.

-

-

Incubation with Biotinylated Progesterone:

-

Dilute biotinylated progesterone in blocking buffer to a final concentration of 1-10 µM.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Wash three times with PBS containing 0.05% Tween-20.

-

-

Detection:

-

Dilute fluorophore-conjugated streptavidin (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 594) in blocking buffer.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Final Washes and Mounting:

-

Wash three times with PBS-Tween.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

-

-

Imaging:

-

Visualize the localization of the fluorescent signal using a fluorescence microscope.

-

Quantitative Data

| Parameter | Biotinylated Progesterone | Unmodified Progesterone | Experimental Context | Reference |

| Binding Affinity (Kd) for PR | Estimated in the low nM range | ~1-10 nM | Competitive binding assays are needed for a direct comparison. | [7] |

| Concentration for Pull-Down | 1-10 µM | N/A | This concentration is typically used to ensure saturation of binding sites in the lysate. | [8] |

| Concentration for In-Situ Viz. | 1-10 µM | N/A | Sufficient concentration to label receptors in fixed samples. | [5] |

| Biotin-Streptavidin Kd | ~10-15 M | N/A | This extremely high affinity is the basis for most applications. | [9] |

Note: The Kd value for biotinylated progesterone is an estimation based on its utility in assays that depend on high-affinity binding. Direct experimental determination is required for precise values and may vary depending on the specific biotinylated progesterone derivative used.

Potential Considerations and Limitations

Steric Hindrance

The addition of the biotin tag, particularly if it is bulky or attached via a short linker, could potentially cause steric hindrance, which might slightly reduce the binding affinity of the progesterone molecule for its receptor compared to the unmodified hormone. The position of biotinylation on the progesterone molecule is critical to minimize such interference.

Biotin Interference

It is important to be aware of endogenous biotin and biotin-binding proteins in biological samples, which can lead to background noise in assays.[10][11][12] Additionally, high levels of free biotin in a sample can interfere with the binding of biotinylated progesterone to streptavidin.[10][11][12][13][14]

Conclusion

Biotinylated progesterone is a powerful and versatile tool for investigating the complex mechanisms of progesterone action. Its ability to mimic the natural hormone in binding to both nuclear and membrane progesterone receptors, combined with the high-affinity biotin-streptavidin interaction, enables researchers to perform a range of experiments from identifying novel binding partners to visualizing receptor localization. While careful consideration of potential limitations such as steric hindrance and biotin interference is necessary, the methodologies outlined in this guide provide a robust framework for advancing our understanding of progesterone signaling in health and disease.

References

- 1. Biotin-labelled and photoactivatable aldosterone and progesterone derivatives as ligands for affinity chromatography, fluorescence immunoassays and photoaffinity labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progesterone Receptor Monoclonal Antibody (KMC912), Biotin (13-9764-82) [thermofisher.com]

- 3. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 5. Biotinylated anti-progesterone monoclonal antibodies specifically target the uterine epithelium and block implantation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. einsteinmed.edu [einsteinmed.edu]

- 7. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. The biotin interference within interference suppressed immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotin interference: Underrecognized patient safety risk in laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicallabs.com [clinicallabs.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

Progesterone 3-Biotin: A Technical Guide for Progesterone Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Progesterone (B1679170) 3-biotin, a biotinylated derivative of progesterone, as a powerful tool for investigating progesterone receptors (PRs). This guide provides a comprehensive overview of its use in studying both classical nuclear progesterone receptors and non-classical membrane-associated progesterone receptors (mPRs), with a focus on non-genomic signaling pathways. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its integration into research and drug development workflows.

Introduction: The Complex World of Progesterone Signaling

Progesterone is a critical steroid hormone that governs a vast array of physiological processes, most notably in reproductive function.[1] Its effects are primarily mediated through progesterone receptors, which have traditionally been understood as ligand-activated transcription factors residing within the nucleus (nPRs). This "genomic" pathway involves the binding of progesterone to nPRs, which then regulate gene expression.[2]

However, a growing body of evidence has illuminated a more complex signaling landscape. Progesterone can also elicit rapid, "non-genomic" effects that are independent of gene transcription.[2][3] These actions are often initiated at the cell surface by membrane-associated progesterone receptors (mPRs), which belong to the progestin and adipoQ receptor (PAQR) family.[2][4] The study of these non-genomic pathways is crucial for a complete understanding of progesterone's diverse biological roles and for the development of novel therapeutics.

Progesterone 3-biotin emerges as an indispensable tool in this context. By attaching a biotin (B1667282) molecule to the progesterone backbone, this probe allows for the detection, immobilization, and purification of progesterone-binding proteins, providing a versatile platform for a range of experimental applications.[5][6][7]

Properties and Applications of this compound

This compound is a derivative where biotin is linked to the progesterone molecule, enabling researchers to leverage the high-affinity interaction between biotin and streptavidin (or avidin) for various experimental purposes.[8] This affinity probe is instrumental in:

-

Studying Non-Genomic Signaling: Elucidating the rapid signaling cascades initiated by progesterone at the cell membrane.[3][9]

-

Identifying and Characterizing mPRs: Isolating and identifying novel membrane-associated receptors that bind progesterone.

-

Affinity Purification: Purifying progesterone receptors from complex biological samples for downstream analysis.[10][11]

-

Receptor Binding Assays: Quantifying the binding affinity of various ligands to progesterone receptors.[8][12]

-

Visualization: Localizing progesterone receptors within cells and tissues.

Quantitative Data

The following table summarizes key quantitative information regarding this compound and its interactions.

| Property | Value | Reference |

| Molecular Formula | C38H59N5O5S | --INVALID-LINK--[13] |

| Molecular Weight | 697.97 g/mol | --INVALID-LINK--[6] |

| Biotin-Streptavidin Kd | ≈ 10⁻¹⁵ M | --INVALID-LINK--[8] |

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments utilizing this compound.

Affinity Purification of Progesterone Receptors

This protocol describes the isolation of progesterone receptors from a cell lysate using this compound immobilized on streptavidin-coated beads.

Materials:

-

Cells or tissue expressing progesterone receptors

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer, high concentration of free biotin, or a low pH buffer)

-

Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)

Protocol:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-old PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Immobilization of this compound:

-

Incubate an appropriate amount of this compound with streptavidin-coated beads in a binding buffer for 1-2 hours at room temperature with gentle rotation.

-

Wash the beads three times with Wash Buffer to remove unbound this compound.

-

-

Binding of Progesterone Receptor:

-

Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand or centrifugation.

-

Discard the supernatant.

-

Wash the beads extensively (at least 3-5 times) with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound progesterone receptors from the beads using an appropriate Elution Buffer. For subsequent analysis by SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is common.

-

-

Analysis:

In-situ Localization of Progesterone Binding Sites

This protocol outlines the visualization of progesterone binding sites in tissue sections using this compound.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking solution (e.g., 5% BSA in PBS)

-

This compound

-

Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC) or enzyme (e.g., Streptavidin-HRP)

-

Substrate for the enzyme (if using Streptavidin-HRP, e.g., DAB)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

Protocol:

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

-

-

Blocking:

-

Block non-specific binding sites by incubating the sections with blocking solution for 1 hour at room temperature.

-

-

Incubation with this compound:

-

Incubate the sections with a working solution of this compound overnight at 4°C.

-

-

Washing:

-

Wash the sections three times with PBS.

-

-

Detection:

-

Incubate the sections with the streptavidin-conjugate (fluorophore or enzyme) for 1 hour at room temperature in the dark.

-

-

Visualization:

-

If using a fluorescent conjugate, wash the slides and mount with a mounting medium containing a nuclear counterstain. Visualize using a fluorescence microscope.

-

If using an enzyme conjugate, wash the slides and incubate with the appropriate substrate until the desired color develops. Counterstain with hematoxylin (B73222) and mount.

-

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Non-Genomic Progesterone Signaling Pathway

This diagram depicts a simplified non-genomic signaling cascade initiated by progesterone binding to a membrane progesterone receptor (mPR). This rapid signaling can lead to various cellular responses independent of gene transcription.[3]

Caption: Non-genomic progesterone signaling at the cell membrane.

Experimental Workflow for Affinity Purification

This diagram illustrates the step-by-step workflow for purifying progesterone receptors using this compound coupled to streptavidin beads.

Caption: Workflow for progesterone receptor affinity purification.

Logical Relationship of Key Components

This diagram shows the molecular interactions that form the basis of this compound-based assays.

Caption: Molecular interactions in this compound assays.

Conclusion

This compound is a versatile and powerful tool for the study of progesterone receptors. Its utility in affinity purification, receptor localization, and binding assays makes it invaluable for dissecting both the genomic and non-genomic actions of progesterone. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively employ this probe in their investigations, ultimately contributing to a deeper understanding of progesterone signaling in health and disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane Progesterone Receptors (mPRs/PAQRs) Are Going beyond Its Initial Definitions [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Progesterone-3--biotin, 1MG | Labscoop [labscoop.com]

- 8. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. One-step immunoaffinity purification of active progesterone receptor. Further evidence in favor of the existence of a single steroid binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of a human progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 13. This compound | C38H59N5O5S | CID 71684699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Progesterone Receptor Antibody BIOTIN | FabGennix [fabgennix.com]

- 15. Progesterone Receptor Monoclonal Antibody (KMC912), Biotin (13-9764-82) [thermofisher.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Role of the Biotin Tag in Progesterone 3-Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Progesterone (B1679170) 3-biotin, a biotinylated derivative of the steroid hormone progesterone. It details the pivotal role of the biotin (B1667282) tag in enabling a multitude of research applications, from immunoassays to affinity purification of progesterone receptors. This document offers in-depth experimental protocols, quantitative data, and visual diagrams to facilitate its use in laboratory settings.

Introduction: The Power of the Biotin-Streptavidin Interaction

Biotinylation is the process of covalently attaching biotin, a small B-vitamin, to a molecule of interest, such as a protein, nucleic acid, or in this case, a small molecule hormone.[1] The utility of this "biotin tag" lies in its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This bond, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), is one of the strongest known in nature, making it a robust tool for various biochemical applications.[2]

Progesterone 3-biotin is a molecule where biotin is conjugated to the C3 position of progesterone via a linker arm, typically through a carboxymethyloxime (CMO) derivative.[1][2] This strategic placement and the use of a spacer are designed to minimize steric hindrance and preserve the ability of progesterone to bind to its target proteins.[3] The biotin tag itself is relatively small and generally does not interfere with the biological activity of the conjugated molecule.[4]

Core Applications of this compound

The biotin tag on this compound serves as a versatile handle, allowing for the detection, immobilization, and purification of progesterone-binding molecules.

Immunoassays for Progesterone Detection

This compound is a key reagent in competitive immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Immunoassays (LFIA), for the quantification of progesterone in biological samples.[1] In these formats, a known amount of this compound competes with the progesterone present in the sample for binding to a limited number of anti-progesterone antibody sites. The amount of biotinylated progesterone bound is then detected using a streptavidin-enzyme conjugate, and the resulting signal is inversely proportional to the concentration of progesterone in the sample.

Affinity Purification of Progesterone Receptors

The high-affinity interaction between biotin and streptavidin can be exploited to purify progesterone receptors (PR) and other progesterone-binding proteins.[5] this compound can be incubated with a cell lysate or tissue extract containing the target receptor. This complex is then captured on a solid support matrix coated with streptavidin, such as agarose (B213101) or magnetic beads. After washing away non-specifically bound proteins, the purified receptor can be eluted.

Progesterone Receptor Binding Studies

This compound can be used as a tracer in receptor-ligand binding assays to characterize the binding properties of the progesterone receptor. Techniques like Fluorescence Polarization Immunoassay (FPIA) can be adapted to use a biotinylated tracer, where the binding of the larger streptavidin-fluorophore conjugate to the this compound/receptor complex results in a significant change in polarization.

Visualization of Progesterone Binding Sites

In cellular and tissue imaging applications, this compound can be used to visualize the localization of progesterone binding sites. After incubating the sample with this compound, its location can be detected using fluorescently labeled streptavidin, allowing for analysis by fluorescence microscopy or flow cytometry.

Quantitative Data

| Ligand | Receptor | Binding Affinity (Kd) |

| Progesterone | Human PR-A | ~1 nM |

| Progesterone | Human PR-B | ~1 nM |

Note: This table represents the approximate binding affinity of the natural ligand, progesterone. The actual affinity of this compound may vary depending on the linker and conjugation chemistry.

Experimental Protocols

Competitive ELISA for Progesterone Quantification

This protocol is a model based on the principles of competitive immunoassays for progesterone.

Materials:

-

Microtiter plate coated with anti-progesterone antibody

-

Progesterone standards of known concentrations

-

This compound

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

-

Sample containing unknown progesterone concentration

Procedure:

-

Preparation: Dilute progesterone standards, samples, and this compound in assay buffer to their working concentrations.

-

Competition: Add 50 µL of progesterone standards or samples to the wells of the antibody-coated microtiter plate. Immediately add 50 µL of this compound solution to each well.

-

Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

-

Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate, diluted in assay buffer, to each well.

-

Incubation: Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 4.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the progesterone standards. Determine the concentration of progesterone in the samples by interpolating their absorbance values on the standard curve.

Affinity Purification of Progesterone Receptor

This protocol provides a general workflow for the enrichment of progesterone receptors from a cell lysate.

Materials:

-

Cell lysate containing progesterone receptor

-

This compound

-

Streptavidin-coated agarose or magnetic beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4, with protease inhibitors)

-

Elution Buffer (e.g., high concentration of free biotin or a low pH buffer)

-

Microcentrifuge tubes or chromatography columns

Procedure:

-

Lysate Preparation: Prepare a cell lysate from cells expressing the progesterone receptor using a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Binding: Add this compound to the cell lysate to a final concentration of 10-100 nM. Incubate for 1-2 hours at 4°C with gentle rotation to allow the formation of the receptor-ligand complex.

-

Capture: Add streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads). Discard the supernatant and wash the beads 3-5 times with binding/wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer. For competitive elution, use a high concentration of free biotin (e.g., 2-5 mM). For non-competitive elution, a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) can be used, followed by immediate neutralization. Incubate for 10-30 minutes with occasional agitation.

-

Collection: Pellet the beads and collect the supernatant containing the purified progesterone receptor.

-

Analysis: Analyze the purified protein by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Signaling Pathways and Experimental Workflows

Progesterone Signaling Pathways

Progesterone exerts its effects through both genomic and non-genomic signaling pathways. The biotin tag on this compound allows for its use in pull-down assays to identify interacting proteins in these pathways.

Caption: Overview of genomic and non-genomic progesterone signaling pathways.

Competitive ELISA Workflow

The following diagram illustrates the principle of a competitive ELISA using this compound.

Caption: Workflow of a competitive ELISA for progesterone determination.

Affinity Purification Workflow

This diagram outlines the key steps in using this compound for the affinity purification of the progesterone receptor.

Caption: Workflow for affinity purification of the progesterone receptor.

Conclusion

This compound is a powerful and versatile tool for researchers studying progesterone signaling and function. The biotin tag provides a reliable and high-affinity handle for the detection, quantification, and purification of progesterone receptors and other binding partners. The experimental protocols and conceptual diagrams provided in this guide serve as a foundation for the successful implementation of this compound in a variety of research applications, ultimately contributing to a deeper understanding of progesterone's role in health and disease.

References

- 1. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Biotin-labelled and photoactivatable aldosterone and progesterone derivatives as ligands for affinity chromatography, fluorescence immunoassays and photoaffinity labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Progesterone 3-biotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progesterone (B1679170) 3-biotin is a crucial tool in the study of progesterone receptor biology and the development of related diagnostics and therapeutics. This biotinylated derivative of progesterone allows for the sensitive detection and robust purification of the progesterone receptor (PR), facilitating a deeper understanding of its function and interaction with various ligands. This technical guide provides a comprehensive overview of the synthesis, key applications, and underlying principles of Progesterone 3-biotin, including detailed experimental protocols and a summary of relevant quantitative data.

Introduction: The Need for a Progesterone Probe

Progesterone, a key steroid hormone, plays a pivotal role in the female reproductive system and is implicated in various physiological and pathological processes. The study of its cognate receptor, the progesterone receptor (PR), is fundamental to understanding these processes and to developing novel therapeutic interventions. To facilitate such research, a high-affinity, specific, and versatile molecular probe for the PR is essential. This compound was developed to meet this need, leveraging the high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) for a wide range of applications.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the modification of the progesterone molecule at the C-3 position, followed by the conjugation of biotin via a linker.

Step 1: Synthesis of Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO)

The journey to this compound begins with the synthesis of its precursor, Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO). This intermediate is crucial as it introduces a carboxyl group at the 3-position of the progesterone molecule, providing a reactive handle for the subsequent attachment of the biotin moiety. This modification is achieved by reacting progesterone with carboxymethoxylamine hemihydrochloride.

Experimental Protocol: Synthesis of Progesterone 3-(O-carboxymethyl)oxime

-

Materials: Progesterone, Carboxymethoxylamine hemihydrochloride, Pyridine (B92270), Ethanol, Hydrochloric acid.

-

Procedure:

-

Dissolve progesterone in ethanol.

-

Add an aqueous solution of carboxymethoxylamine hemihydrochloride and pyridine (as a base).

-

Reflux the mixture for a specified period.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter, wash the precipitate with water, and dry to yield Progesterone 3-(O-carboxymethyl)oxime.

-

The product can be further purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol.

-

Step 2: Coupling of P4-3-CMO to a Biotin Linker

The carboxyl group of P4-3-CMO is then activated to react with an amine-functionalized biotin derivative. This is a standard peptide coupling reaction, often facilitated by carbodiimide (B86325) chemistry.

Experimental Protocol: Synthesis of this compound

-

Materials: Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO), Biotin-amine (e.g., Biotin-PEG-amine), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diethyl ether.

-

Procedure:

-

Dissolve P4-3-CMO and NHS in anhydrous DMF.

-

Add EDC (or DCC) to the solution and stir at room temperature to activate the carboxyl group, forming an NHS ester.

-

In a separate flask, dissolve the biotin-amine derivative in anhydrous DMF.

-

Add the biotin-amine solution to the activated P4-3-CMO solution.

-

Stir the reaction mixture at room temperature overnight.

-

The product, this compound, can be precipitated by adding diethyl ether.

-

The precipitate is then collected by centrifugation or filtration, washed with diethyl ether, and dried under vacuum.

-

Further purification can be achieved using chromatographic techniques such as silica (B1680970) gel chromatography.

-

Synthesis Workflow

Caption: Synthesis of this compound from progesterone.

Quantitative Data

While specific binding affinity data for this compound to the progesterone receptor is not extensively published in peer-reviewed literature, its utility in competitive binding assays suggests that it retains a sufficiently high affinity for the receptor to effectively compete with native progesterone. The dissociation constant (Kd) for progesterone itself with its receptor is in the low nanomolar range, and it is expected that this compound would have a comparable, albeit likely slightly lower, affinity.

| Parameter | Progesterone | This compound (Predicted) |

| Binding Affinity (Kd) for PR | ~1.6 x 10⁻⁹ M[1] | Expected in the nanomolar range |

Applications and Experimental Protocols

This compound is a versatile tool with applications primarily in competitive immunoassays and affinity purification of the progesterone receptor.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

In a competitive ELISA, this compound is used as a tracer that competes with unlabeled progesterone in a sample for binding to a limited amount of anti-progesterone antibody. The amount of biotinylated progesterone bound to the antibody is then detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The signal generated is inversely proportional to the concentration of progesterone in the sample.

Experimental Protocol: Progesterone Competitive ELISA

-

Materials: Microtiter plate pre-coated with anti-progesterone antibody, Progesterone standards, Samples containing progesterone, this compound, Streptavidin-HRP, TMB substrate, Stop solution, Wash buffer.

-

Procedure:

-

Add progesterone standards and samples to the wells of the microtiter plate.

-

Add a fixed concentration of this compound to each well.

-

Incubate to allow competition between the sample/standard progesterone and this compound for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate. The streptavidin will bind to the captured this compound.

-

Wash the plate to remove unbound Streptavidin-HRP.

-

Add TMB substrate and incubate to allow color development.

-

Add stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Construct a standard curve by plotting the absorbance versus the concentration of the progesterone standards.

-

Determine the concentration of progesterone in the samples by interpolating their absorbance values on the standard curve.

-

Competitive ELISA Workflow

Caption: Principle of a competitive ELISA for progesterone.

Affinity Chromatography

This compound can be immobilized on a solid support matrix functionalized with avidin or streptavidin. This affinity matrix can then be used to selectively capture and purify the progesterone receptor from a complex biological sample, such as a cell lysate. The bound receptor can subsequently be eluted by disrupting the progesterone-receptor interaction.

Experimental Protocol: Affinity Purification of Progesterone Receptor

-

Materials: Cell lysate containing progesterone receptor, Avidin/Streptavidin-agarose beads, this compound, Binding buffer, Wash buffer, Elution buffer (containing a high concentration of free progesterone or a denaturing agent).

-

Procedure:

-

Incubate the avidin/streptavidin-agarose beads with this compound to prepare the affinity matrix.

-

Wash the affinity matrix to remove unbound this compound.

-

Incubate the cell lysate with the prepared affinity matrix to allow the progesterone receptor to bind to the immobilized this compound.

-

Wash the matrix extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the progesterone receptor from the matrix using the elution buffer.

-

Analyze the eluted fractions for the presence and purity of the progesterone receptor using techniques such as SDS-PAGE and Western blotting.

-

Affinity Chromatography Workflow

Caption: Workflow for affinity purification of the progesterone receptor.

Signaling Pathways

Progesterone exerts its effects primarily through the intracellular progesterone receptor, which acts as a ligand-activated transcription factor. Upon binding progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This compound, by binding to the PR, can be used to study the initial ligand-binding event in this classical genomic signaling pathway.

Furthermore, progesterone is also known to mediate rapid, non-genomic signaling events through membrane-associated progesterone receptors (mPRs) or by interacting with signaling molecules in the cytoplasm. These pathways often involve the activation of kinase cascades, such as the MAPK/ERK pathway. While less documented, this compound could potentially be adapted for studying these non-genomic actions, for instance, by immobilizing it to probe for membrane-associated binding partners.

Classical Progesterone Receptor Signaling Pathway

Caption: The classical genomic signaling pathway of the progesterone receptor.

Conclusion

This compound stands as a testament to the power of chemical biology in creating sophisticated tools for biological research. Its development has significantly contributed to our ability to assay progesterone levels accurately and to isolate its receptor for detailed biochemical and structural studies. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable reagent in their endeavors to unravel the complexities of progesterone signaling and to develop next-generation diagnostics and therapeutics.

References

A Technical Guide to Identifying Progesterone Binding Proteins Using Progesterone 3-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation involved in utilizing progesterone (B1679170) 3-biotin as a molecular tool for the discovery and characterization of progesterone binding proteins (PBPs). This affinity-based proteomics approach is crucial for understanding the diverse biological roles of progesterone and for the development of novel therapeutics targeting its signaling pathways.

Introduction: The Role of Progesterone and its Binding Proteins

Progesterone is a critical steroid hormone that regulates a multitude of physiological processes, including the menstrual cycle, pregnancy, and embryogenesis.[1] Its effects are mediated by a diverse group of progesterone binding proteins (PBPs). These proteins are not limited to the classical nuclear progesterone receptors (PR-A and PR-B) but also include a range of non-classical receptors and interacting proteins that govern progesterone's wide-ranging and rapid signaling responses.[2][3]

Identifying the full spectrum of these binding partners is essential for a complete understanding of progesterone's mechanism of action. Progesterone 3-biotin is an invaluable chemical probe for this purpose.[4][5][6] It consists of a progesterone molecule covalently linked to a biotin (B1667282) tag, often via a spacer arm to minimize steric hindrance.[7] The biotin moiety allows for high-affinity capture of the progesterone-PBP complex using streptavidin-conjugated solid supports, forming the basis of affinity purification mass spectrometry (AP-MS) workflows.[8][9]

Progesterone Signaling Pathways

Progesterone exerts its effects through two primary signaling pathways: classical (genomic) and non-classical (non-genomic). Understanding these pathways provides the context for the types of binding proteins one might identify.

-

Classical (Genomic) Pathway: This is a slower, long-lasting pathway involving the nuclear progesterone receptors (PRs).[1][2] Upon binding progesterone, PRs dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus where they bind to progesterone response elements (PREs) on DNA to regulate the transcription of target genes.[3][10]

-

Non-Classical (Non-Genomic) Pathway: This pathway involves rapid, non-transcriptional effects initiated at the cell membrane.[2][11] It is mediated by membrane progesterone receptors (mPRs) and Progesterone Receptor Membrane Component 1 (PGRMC1).[2][10] Activation of these receptors can trigger downstream signaling cascades, such as the MAPK and Akt pathways, influencing cell proliferation and survival.[3][10]

References

- 1. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review [mdpi.com]

- 3. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progesterone 3-biotin_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 9. wp.unil.ch [wp.unil.ch]

- 10. researchgate.net [researchgate.net]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

Progesterone 3-Biotin: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Progesterone (B1679170) 3-biotin serves as a critical tool for investigating the multifaceted roles of progesterone in various biological processes. This biotinylated derivative of progesterone enables the detection, quantification, and purification of progesterone receptors and interacting proteins, facilitating a deeper understanding of its signaling pathways and physiological effects. This technical guide provides an in-depth overview of Progesterone 3-biotin, including a comparative summary of suppliers, detailed product specifications, a comprehensive experimental protocol for a competitive immunoassay, and a visualization of a key signaling pathway where this molecule is instrumental.

This compound: Supplier and Product Specifications

A variety of life science suppliers offer this compound, each with specific product characteristics. To aid in the selection of the most suitable product for your research needs, the following table summarizes the quantitative data from several reputable suppliers.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Formulation | Storage Conditions |

| Cayman Chemical | 9000644 | ≥98% | C₃₈H₅₉N₅O₅S | 698.0 | A solution in ethanol | -20°C |

| MedchemExpress | HY-N0437F | >98% | C₃₈H₅₉N₅O₅S | 697.97 | Solid | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

| Neta Scientific | CAYM-9000644-1 | ≥98% | C₃₈H₅₉N₅O₅S | 698.0 | A solution in ethanol | -20°C |

| TargetMol | T15488 | 99.79% | C₃₈H₅₉N₅O₅S | 697.97 | Solid | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

| Blue Tiger Scientific | P644 | Not specified | Not specified | Not specified | Solution | Not specified |

| Steraloids | Q3375-100 | Not specified | C₄₃H₆₉N₅O₆S | 784.1 | Not specified | Store below 8°C |

Experimental Protocol: Competitive Lateral Flow Immunoassay (LFIA)

The following protocol is a detailed methodology for a competitive lateral flow immunoassay to quantify progesterone, adapted from the principles described in the work by Posthuma-Trumpie et al. (2008).[1][2][3] This assay is based on the competition between free progesterone in the sample and a labeled progesterone conjugate for a limited number of antibody binding sites.

Materials:

-

This compound conjugate

-

Anti-progesterone monoclonal antibody

-

Streptavidin-coated gold nanoparticles (or other suitable label)

-

Nitrocellulose membrane

-

Sample pad, conjugate pad, and absorbent pad

-

Lamination cards

-

Assay buffer (e.g., PBS with 1% BSA and 0.05% Tween 20)

-

Progesterone standards of known concentrations

-

Micropipettes and tips

-

Strip cutter

-

Lateral flow reader or a flatbed scanner for quantification

Methodology:

-

Preparation of the Test Line: A solution of a progesterone-protein conjugate (e.g., progesterone-BSA) is immobilized onto the nitrocellulose membrane to form the test line. The optimal concentration of the conjugate should be determined through a checkerboard titration to achieve the desired sensitivity.[1][2][3]

-

Preparation of the Conjugate Pad: The anti-progesterone monoclonal antibody is conjugated to a detection label (e.g., gold nanoparticles). This conjugate is then dispensed onto the conjugate pad and dried.

-

Assembly of the LFIA Strip: The nitrocellulose membrane, sample pad, conjugate pad, and absorbent pad are assembled onto a lamination card. The assembled card is then cut into individual test strips of a defined width.

-

Assay Procedure: a. A specific volume of the sample or progesterone standard is applied to the sample pad. b. The sample migrates along the strip by capillary action, rehydrating the antibody-gold nanoparticle conjugate in the conjugate pad. c. Progesterone in the sample competes with the progesterone-protein conjugate on the test line for binding to the antibody-gold nanoparticle conjugate. d. The mixture continues to migrate along the nitrocellulose membrane.

-

Signal Detection and Quantification: a. After a specified incubation time (typically 10-15 minutes), the intensity of the color at the test line is measured. b. A higher concentration of progesterone in the sample will result in less binding of the antibody-gold nanoparticle conjugate to the test line, leading to a weaker signal.[1][2][3] c. The signal intensity is inversely proportional to the concentration of progesterone in the sample. d. A standard curve is generated by plotting the signal intensity against the known concentrations of the progesterone standards. e. The concentration of progesterone in the unknown samples is determined by interpolating their signal intensity on the standard curve.

Progesterone Signaling Pathway in Breast Cancer Cells

Progesterone plays a significant role in the development and progression of breast cancer. Its effects are primarily mediated through the progesterone receptor (PR), a nuclear receptor that acts as a ligand-activated transcription factor. This compound can be utilized as a tool in competitive binding assays to screen for compounds that modulate PR activity. The following diagram illustrates a simplified model of the classical progesterone signaling pathway in breast cancer cells.

Upon binding to progesterone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activators and the basal transcription machinery, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.

This technical guide provides a foundational understanding of this compound for researchers. The provided information on suppliers, product specifications, and a detailed experimental protocol, along with the visualization of a key signaling pathway, should empower scientists to effectively incorporate this valuable tool into their research endeavors.

References

Progesterone 3-Biotin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Progesterone (B1679170) 3-biotin, a critical biotinylated derivative of progesterone used in a variety of research applications, including affinity probes for detection and immobilization. Understanding the physicochemical properties of this compound is paramount for ensuring experimental accuracy, reproducibility, and the development of robust assays.

Core Properties and Specifications

Progesterone 3-biotin is a chemically modified version of progesterone that incorporates a biotin (B1667282) molecule, enabling high-affinity binding to streptavidin and avidin. This allows for versatile applications in diagnostics and biotechnology.

| Property | Value | Reference |

| Molecular Formula | C38H59N5O5S | [1][2][3] |

| Formula Weight | 698.0 g/mol | [1][2][3] |

| Purity | ≥98% | [1][2] |

A related compound, Progesterone 3-PEG11-biotin, incorporates a hydrophilic PEG11 spacer to separate the biotin moiety from the progesterone molecule.

| Property | Value | Reference |

| Molecular Formula | C57H97N5O16S | [4] |

| Formula Weight | 1140.5 g/mol | [4] |

| Purity | ≥98% | [4] |

Solubility Data

The solubility of this compound and its PEGylated form has been determined in ethanol. This information is crucial for the preparation of stock solutions and experimental media.

| Compound | Solvent | Solubility | Formulation Provided | Reference |

| This compound | Ethanol | 10 mg/mL | A 5 mg/mL solution in ethanol | [1] |

| Progesterone 3-PEG11-biotin | Ethanol | 10 mg/mL | A 10 mg/mL solution in ethanol | [4] |

Stability and Storage

Proper storage is essential to maintain the integrity and functionality of this compound. The following table summarizes the recommended storage conditions and stability data.

| Compound | Form | Storage Temperature | Stability | Special Conditions | Reference |

| This compound | Solid (Powder) | -20°C | ≥ 2 years | - | [1][2] |

| This compound | Solid (Powder) | -20°C | 3 years | Keep away from direct sunlight | [5] |

| This compound | In Solvent | -80°C | 1 year | - | [5] |

| Progesterone 3-PEG11-biotin | In Solution | -20°C | ≥ 1 year | - | [4] |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a compound in an aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed, clear container.

-

Ensure that a solid phase of the compound remains visible.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the saturated solution from the undissolved solid by centrifugation at a high speed, followed by careful collection of the supernatant. Alternatively, filter the solution using a syringe filter with a pore size that will not bind the compound (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Dilute the clear, saturated supernatant with a suitable solvent (e.g., ethanol) to a concentration within the linear range of a pre-validated analytical method.

-